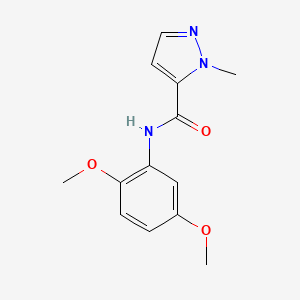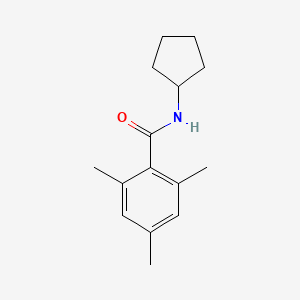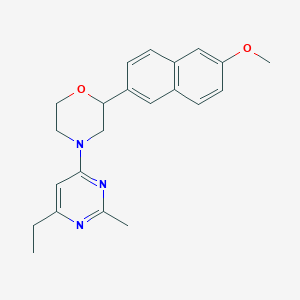
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (DMHP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various research areas. DMHP is a pyrazole derivative that has been synthesized for its potential use as a cannabinoid receptor agonist.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is thought to activate cannabinoid receptors by binding to the receptor site and inducing a conformational change that leads to the activation of downstream signaling pathways. This activation can lead to the modulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of pain, anxiety, and appetite. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can activate cannabinoid receptors, which may have potential therapeutic applications in the treatment of pain and anxiety. Additionally, N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate appetite in animal studies, which may have potential applications in the treatment of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. However, N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, including the investigation of its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Additionally, further research is needed to determine the safety and efficacy of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in vivo and to develop new analogs with improved potency and selectivity for cannabinoid receptors.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde and 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a reducing agent. The reaction mixture is then purified using column chromatography to obtain N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a cannabinoid receptor agonist. Cannabinoid receptors are found in the brain and other parts of the body and are involved in various physiological processes, including pain, mood, appetite, and memory. N-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to activate cannabinoid receptors in vitro, which may have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-11(6-7-14-16)13(17)15-10-8-9(18-2)4-5-12(10)19-3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWBOGZFGZIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-6-methyl-2-pyrimidinamine](/img/structure/B5315235.png)
![N-cyclopropyl-2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315236.png)
![6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide](/img/structure/B5315239.png)

![4-allyl-3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5315250.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315279.png)
![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)

